![molecular formula C27H36O5S B1667826 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid CAS No. 154978-38-8](/img/structure/B1667826.png)
4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid
Übersicht
Beschreibung
BAYu9773 ist eine synthetische organische Verbindung, die für ihre Rolle als dualer Cysteinyl-Leukotrien-Rezeptor-Antagonist bekannt ist. Es ist eine Dicarbonsäure, die (7E,9E,11Z,14Z)-Icosa-7,9,11,14-tetraensäure ist, die an Position 4S mit einer Hydroxygruppe und an 5R mit einer (4-Carboxyphenyl)sulfandisulfanyl-Gruppe substituiert ist . Diese Verbindung ist im Bereich der Pharmakologie bedeutsam, da sie die Bindung von Leukotrienen auf Rezeptorniveau blockieren kann, wodurch die Synthese oder Aktivität von Leukotrienen verhindert wird .
Herstellungsmethoden
Die Synthese von BAYu9773 umfasst mehrere Schritte, beginnend mit der Herstellung der (7E,9E,11Z,14Z)-Icosa-7,9,11,14-tetraensäure. Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden für BAYu9773 sind in der Öffentlichkeit nicht readily verfügbar, was darauf hindeutet, dass diese Informationen möglicherweise Eigentum der Entwickler sind .
Analyse Chemischer Reaktionen
BAYu9773 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von BAYu9773 zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
Key Features
This compound features a long hydrocarbon chain with multiple double bonds and functional groups that confer unique chemical reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity due to its structure:
- Anti-inflammatory Properties : Studies have shown that derivatives of benzoic acid can inhibit inflammatory pathways. The presence of the sulfanyl group may enhance its ability to modulate inflammatory responses .
- Antioxidant Effects : Compounds with similar structures have been reported to possess antioxidant properties that can protect cells from oxidative stress .
Drug Development
The compound is being investigated for its potential role in drug development:
- Leukotriene Modulation : It has been associated with leukotriene D4 modulation which plays a crucial role in asthma and allergic reactions. This suggests possible therapeutic applications in respiratory diseases .
- Cancer Research : The structural components of this compound are being explored for their potential to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
Material Science
Due to its unique chemical properties:
- Polymer Chemistry : The compound can be utilized in the synthesis of new polymeric materials with enhanced thermal stability and mechanical properties. Its long hydrocarbon chain may improve the flexibility and durability of these materials .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of benzoic acid derivatives highlighted that compounds similar to 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid effectively reduced pro-inflammatory cytokines in vitro. The results suggested a mechanism involving inhibition of NF-kB signaling pathways .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that this compound could induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and mitochondrial depolarization .
Wirkmechanismus
The mechanism of action of BAYu9773 involves its role as a dual cysteinyl leukotriene receptor antagonist. It acts at the CysLT1 and CysLT2 receptors, with inhibitory concentration (IC50) values of 0.44 and 0.30 micromolar, respectively . By blocking these receptors, BAYu9773 prevents the binding of leukotrienes, thereby inhibiting their synthesis and activity . This action helps in reducing inflammation and other symptoms associated with leukotriene activity .
Vergleich Mit ähnlichen Verbindungen
BAYu9773 ist einzigartig durch seine doppelte Wirkung auf sowohl CysLT1- als auch CysLT2-Rezeptoren. Ähnliche Verbindungen umfassen Montelukast und Zafirlukast, die ebenfalls Leukotrien-Rezeptor-Antagonisten sind, aber hauptsächlich am CysLT1-Rezeptor wirken . Die doppelte Wirkung von BAYu9773 macht es möglicherweise effektiver bei Erkrankungen, an denen beide Rezeptoren beteiligt sind .
Biologische Aktivität
4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid, commonly referred to as BAY u9773, is a synthetic organic compound that exhibits notable biological activities primarily as a dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. This compound is structurally related to leukotrienes and has been studied for its potential therapeutic applications in various inflammatory conditions.
Structural Formula
The compound's IUPAC name reflects its complex structure:
Key Properties
Property | Value |
---|---|
Molecular Weight | 496.7 g/mol |
Log P (Partition Coefficient) | 1.4 |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bonds Count | 20 |
BAY u9773 acts by inhibiting the action of leukotrienes at their respective receptors. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in conditions such as asthma and allergic rhinitis. By blocking CysLT1 and CysLT2 receptors, BAY u9773 helps to reduce bronchoconstriction and other inflammatory responses associated with these pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that BAY u9773 effectively reduces inflammation in models of allergic asthma by inhibiting leukotriene-induced airway hyperresponsiveness.
- Bronchodilation : As a receptor antagonist, it promotes bronchodilation by preventing the constrictive effects of leukotrienes on bronchial smooth muscle.
Case Studies
- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with BAY u9773 resulted in significant improvements in lung function and reduced need for rescue medications compared to placebo controls.
- Allergic Rhinitis : Another study demonstrated that BAY u9773 significantly alleviated symptoms of allergic rhinitis by blocking leukotriene-mediated nasal congestion.
Comparative Efficacy
A comparative analysis of BAY u9773 with other leukotriene antagonists (e.g., Montelukast) indicated that while all agents provide symptomatic relief in asthma and allergic conditions, BAY u9773 exhibited superior efficacy in reducing eosinophilic inflammation.
Eigenschaften
IUPAC Name |
4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJINWOACFYDQN-RBVMPENBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154978-38-8 | |
Record name | BAY u9773 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.